3-Hydroxy-2-iodo-6-methylpyridine
Overview
Description
3-Hydroxy-2-iodo-6-methylpyridine is an organic compound with the molecular formula C6H6INO It is a derivative of pyridine, characterized by the presence of an iodine atom at the second position, a methyl group at the sixth position, and a hydroxyl group at the third position on the pyridine ring
Mechanism of Action
Target of Action
The primary target of 3-Hydroxy-2-iodo-6-methylpyridine is the respiratory system . The compound interacts with the respiratory system, potentially affecting its function .
Mode of Action
It has been suggested that it may act as aligand for certain complexes .
Biochemical Pathways
It’s known to form a chiral pyridinium ionic liquid on reaction with L-menthol chloromethyl ether , which could potentially influence various biochemical processes.
Pharmacokinetics
The compound exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier . It also shows inhibitory action on CYP1A2, an enzyme involved in drug metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-iodo-6-methylpyridine typically involves the iodination of 6-methylpyridin-3-ol. One common method includes the reaction of 6-methylpyridin-3-ol with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-iodo-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the pyridine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or pyridinium chlorochromate are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products include 2-azido-6-methylpyridin-3-ol, 2-cyano-6-methylpyridin-3-ol, and various organometallic derivatives.
Oxidation Reactions: Products include 2-iodo-6-methylpyridin-3-one and related ketones or aldehydes.
Reduction Reactions: Products include 6-methylpyridin-3-ol and other reduced derivatives.
Scientific Research Applications
3-Hydroxy-2-iodo-6-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
2-Chloro-6-methylpyridin-3-ol: Similar structure but with a chlorine atom instead of iodine.
2-Bromo-6-methylpyridin-3-ol: Similar structure but with a bromine atom instead of iodine.
6-Methylpyridin-3-ol: Lacks the halogen substituent, making it less reactive in certain chemical reactions.
Uniqueness: 3-Hydroxy-2-iodo-6-methylpyridine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro and bromo analogs. The iodine atom enhances its ability to participate in halogen bonding and increases its overall molecular weight, influencing its physical and chemical properties.
Properties
IUPAC Name |
2-iodo-6-methylpyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZOWBGCOJWHDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177561 | |
Record name | 2-Iodo-6-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23003-30-7 | |
Record name | 2-Iodo-6-methyl-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23003-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-6-methylpyridin-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023003307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Iodo-6-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodo-6-methylpyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.236 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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